molecular formula C9H17NO B13230648 1-(Azetidin-3-yl)-4-methylpentan-2-one

1-(Azetidin-3-yl)-4-methylpentan-2-one

Cat. No.: B13230648
M. Wt: 155.24 g/mol
InChI Key: ADFGARBWOLJLPD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methylpentan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-2-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a versatile route for constructing C–N bonds and synthesizing highly functionalized azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-methylpentan-2-one can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-methylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)3-9(11)4-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

ADFGARBWOLJLPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC1CNC1

Origin of Product

United States

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